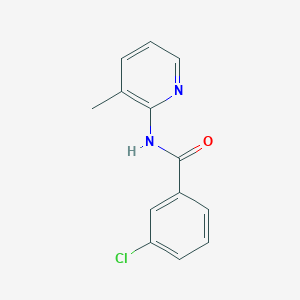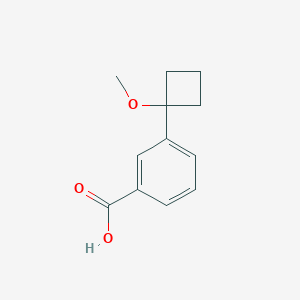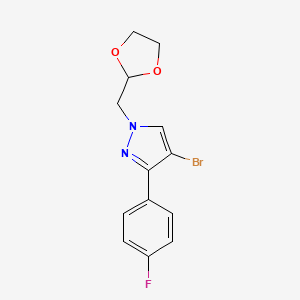
((2,5-Dichlorophenyl)sulfonyl)-L-proline
Overview
Description
((2,5-Dichlorophenyl)sulfonyl)-L-proline, also known as DCP-L-P, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DCP-L-P is a proline-based sulfonamide compound that is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of ((2,5-Dichlorophenyl)sulfonyl)-L-proline is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in inflammation, cancer growth, and viral replication. This compound has been shown to inhibit the activity of COX-2 and 5-LOX, which are enzymes that produce inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. This compound has also been found to have antioxidant properties and to protect against oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using ((2,5-Dichlorophenyl)sulfonyl)-L-proline in lab experiments is its specificity for certain enzymes and pathways. This compound has been shown to selectively inhibit COX-2 and 5-LOX, which are enzymes that are involved in inflammation. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other pathways. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on ((2,5-Dichlorophenyl)sulfonyl)-L-proline. One direction is the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of this compound as a potential therapy for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various pathways and diseases.
Synthesis Methods
((2,5-Dichlorophenyl)sulfonyl)-L-proline is synthesized through a multi-step process that involves the reaction of L-proline with 2,5-dichlorobenzenesulfonyl chloride. The reaction results in the formation of a sulfonyl chloride intermediate, which is then reacted with L-proline in the presence of a base to form this compound. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
((2,5-Dichlorophenyl)sulfonyl)-L-proline has been found to have potential as a therapeutic agent for various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been found to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus.
properties
IUPAC Name |
(2S)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO4S/c12-7-3-4-8(13)10(6-7)19(17,18)14-5-1-2-9(14)11(15)16/h3-4,6,9H,1-2,5H2,(H,15,16)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAUWSPVIGNYLE-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268566 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
298687-02-2 | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298687-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,5-Dichlorophenyl)sulfonyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)







![4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580544.png)
![1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B7580549.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B7580557.png)